2-(Aminomethyl)-3-methylpentanoic acid
Description
2-(Aminomethyl)-3-methylpentanoic acid is a branched-chain amino acid derivative characterized by a pentanoic acid backbone with a methyl group at the third carbon and an aminomethyl (–CH2NH2) substituent at the second carbon. Its molecular formula is C7H15NO2, with a calculated molecular weight of 145.2 g/mol.
Properties
Molecular Formula |
C7H15NO2 |
|---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
2-(aminomethyl)-3-methylpentanoic acid |
InChI |
InChI=1S/C7H15NO2/c1-3-5(2)6(4-8)7(9)10/h5-6H,3-4,8H2,1-2H3,(H,9,10) |
InChI Key |
PDDFPPMNIGRSPN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(CN)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-3-methylpentanoic acid can be achieved through several methods. One common approach involves the alkylation of 3-methylpentanoic acid with formaldehyde and ammonia, followed by hydrogenation. This method typically requires a catalyst such as palladium on carbon and is conducted under high pressure and temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include steps for purification and isolation of the final product, such as crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-3-methylpentanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenating agents like thionyl chloride can be used to convert the amino group into a more reactive intermediate.
Major Products
Oxidation: Formation of 2-(Nitromethyl)-3-methylpentanoic acid.
Reduction: Formation of 2-(Aminomethyl)-3-methylpentanol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-(Aminomethyl)-3-methylpentanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-3-methylpentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecule. This can lead to changes in metabolic pathways or cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Differences
The table below highlights key differences between 2-(Aminomethyl)-3-methylpentanoic acid and analogous compounds:
Key Observations:
The hydroxyl group in (2R,3R)-2-amino-3-hydroxy-4-methylpentanoic acid increases polarity, affecting solubility and reactivity .
Biological Relevance: 2-Amino-3-methylpentanoic acid is a well-documented BCAA essential for protein synthesis and metabolic regulation . In contrast, the aminomethyl variant may exhibit unique pharmacokinetics due to steric and electronic differences.
Safety and Handling: (2R,3R)-2-amino-3-hydroxy-4-methylpentanoic acid requires strict laboratory safety protocols (e.g., avoiding inhalation, skin contact) , whereas BCAA derivatives like 2-amino-3-methylpentanoic acid are generally recognized as safe for dietary use.
Molecular Weight and Charge Characteristics
- This compound: The aminomethyl group contributes to a higher molecular weight (145.2 g/mol) compared to non-substituted analogs.
- 2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylpentanoic acid (MW: 268.315 g/mol): A more complex derivative with imidazole and peptide bonds, demonstrating how additional functional groups drastically alter properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
